molecular formula C7H7NO4 B1419049 3-Methyl-5-nitrocatechol CAS No. 5378-76-7

3-Methyl-5-nitrocatechol

Cat. No.: B1419049
CAS No.: 5378-76-7
M. Wt: 169.13 g/mol
InChI Key: VZDSEMYVKHLPLX-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrocatechol is an organic compound belonging to the class of nitrocatechols. These compounds are characterized by the presence of both nitro and hydroxyl groups attached to an aromatic ring. This compound is particularly notable for its applications in environmental and atmospheric chemistry due to its reactivity and role in secondary organic aerosol formation .

Mechanism of Action

Target of Action

3-Methyl-5-nitrocatechol is a type of nitrocatechol, which is a class of compounds that are ubiquitous in the environment and an important part of atmospheric humic-like substances It’s known that these compounds significantly alter the absorption properties of the atmosphere .

Mode of Action

The mode of action of this compound involves several chemical reactions. In the dominant pathway, nitrous acid (HNO2) is directly involved in the transformation of 3-methylcatechol (3MC) via consecutive oxidation and conjugated addition reactions . This is a non-radical reaction mechanism .

Biochemical Pathways

Three possible pathways of dark this compound formation have been considered . These pathways are markedly dependent on reaction conditions . Under very acidic conditions, the other two nitration pathways, oxidative aromatic nitration (electrophilic) and recombination of radical species, gain in importance .

Pharmacokinetics

It’s known that the predicted atmospheric lifetime of 3mc according to the dominant mechanism at these conditions (24 days at pH 45 and 25 C) is more than 3-times shorter than that via the other two competitive pathways .

Result of Action

The result of the action of this compound is the formation of yellow-colored methylnitrocatechols (MNC) that contribute to the total organic aerosol mass and significantly alter absorption properties of the atmosphere .

Action Environment

The action of this compound is influenced by environmental factors. The formation of this compound is especially significant in polluted environments with high NOx concentrations and relatively acidic particles (pH around 3) . The two-step nitration dominates at a pH around the pKa of HNO2, which is typical for atmospheric aerosols, and is moderately dependent on temperature .

Biochemical Analysis

Biochemical Properties

3-Methyl-5-nitrocatechol plays a significant role in biochemical reactions, particularly in the degradation of nitroaromatic compounds. It interacts with enzymes such as nitroreductases and catechol dioxygenases. These enzymes catalyze the reduction and ring-cleavage of this compound, respectively, leading to the formation of simpler compounds that can be further metabolized. The interaction with nitroreductases involves the reduction of the nitro group to an amino group, while catechol dioxygenases cleave the aromatic ring, facilitating its breakdown .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, particularly those genes involved in antioxidant defense and detoxification .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting or activating their functions. For example, this compound can inhibit the activity of certain oxidoreductases, leading to the accumulation of reactive oxygen species (ROS) and subsequent oxidative damage. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound can degrade into simpler compounds, which may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. Threshold effects have been observed, where a certain dosage level leads to a significant increase in oxidative stress and cellular damage. High doses of this compound can result in adverse effects such as tissue damage and organ dysfunction .

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction and ring-cleavage. Enzymes such as nitroreductases and catechol dioxygenases play a crucial role in these pathways. The reduction of the nitro group to an amino group by nitroreductases is a key step in the metabolism of this compound. The compound is further metabolized through ring-cleavage by catechol dioxygenases, leading to the formation of simpler metabolites that can enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound can accumulate in certain tissues, particularly those involved in detoxification processes, such as the liver and kidneys. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Its localization to other organelles, such as the endoplasmic reticulum, can also impact cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrocatechol can be synthesized through various methods. One common approach involves the nitration of 3-methylcatechol. This process typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions. These reactions are conducted in industrial reactors with precise control over temperature, concentration, and reaction time to maximize yield and purity .

Comparison with Similar Compounds

3-Methyl-5-nitrocatechol can be compared with other nitrocatechols such as:

  • 3-Nitrocatechol
  • 4-Nitrocatechol
  • 4-Methyl-5-nitrocatechol

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and environmental behavior. Compared to other nitrocatechols, it has distinct photolytic and oxidative degradation pathways, making it a compound of interest in atmospheric chemistry studies .

Properties

IUPAC Name

3-methyl-5-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDSEMYVKHLPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-methyl-5-nitrocatechol formed in the atmosphere?

A: this compound is a secondary organic aerosol (SOA) formed through the oxidation of volatile organic compounds (VOCs) released during biomass burning. [, ] One identified precursor is m-cresol, a significant emission from burning biomass. [] Atmospheric studies suggest 3M5NC forms through the aqueous-phase electrophilic substitution of 3-methylcatechol with nitronium ion (NO2+). [] This reaction is favored under specific pH conditions found in atmospheric water droplets. []

Q2: Does the presence of sunlight affect the formation of this compound?

A: Yes, sunlight plays a role in the aqueous-phase formation of this compound. Research shows that while 3-methylcatechol degrades faster in sunlight compared to dark conditions, the yield of 3M5NC is significantly higher in the dark. [] This suggests that while sunlight accelerates the degradation of the precursor, it might lead to different reaction pathways resulting in a lower yield of 3M5NC.

Q3: Why is this compound considered a significant atmospheric component?

A: this compound is a significant component of brown carbon, a type of organic aerosol that absorbs sunlight. [, ] This absorption influences the Earth's radiative balance and contributes to climate forcing. Additionally, the presence of nitro groups in 3M5NC may lead to further atmospheric reactions and contribute to the formation of other aerosol components.

Q4: How is this compound identified and quantified in atmospheric samples?

A: this compound and its isomer 3-methyl-4-nitrocatechol can be detected and differentiated from other isomers using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/(-)ESI-MS/MS). [] This method allows for the accurate identification and quantification of 3M5NC in complex environmental samples.

Q5: Are there any alternative formation pathways for this compound in the atmosphere?

A: While electrophilic substitution of 3-methylcatechol with NO2+ is a likely pathway, research suggests other mechanisms might be involved. [] For example, HNO2 plays a crucial role in the dark transformation of 3-methylcatechol, potentially through a non-radical pathway involving oxidation and conjugated addition reactions. [] Further research is needed to fully elucidate the contribution of different pathways to the formation of 3M5NC in various atmospheric conditions.

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